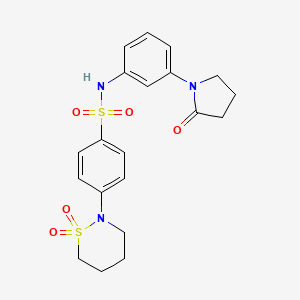

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S2/c24-20-7-4-12-22(20)18-6-3-5-16(15-18)21-30(27,28)19-10-8-17(9-11-19)23-13-1-2-14-29(23,25)26/h3,5-6,8-11,15,21H,1-2,4,7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYCXMMMAYMVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide , also known as a thiazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiazinane ring

- A benzenesulfonamide moiety

- An oxopyrrolidine substituent

This structural diversity is believed to contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing physiological responses.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that thiazine derivatives exhibit significant antimicrobial properties. For instance, sulfonamide compounds are known to inhibit bacterial growth by targeting folic acid synthesis pathways.

Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer activity. It is hypothesized that the thiazine ring facilitates interactions with DNA or proteins involved in cell cycle regulation.

Cardiovascular Effects

Research on related sulfonamides has demonstrated effects on cardiovascular parameters. For example, some derivatives have been shown to reduce perfusion pressure in isolated heart models, indicating potential applications in treating hypertension.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Leblond & Hoff (1994) | Investigated the effects of benzenesulfonamide derivatives on heart rate in rat models, noting significant reductions in perfusion pressure with specific compounds. |

| Wu et al. (1999) | Reported that certain sulfonamide derivatives act as endothelin receptor antagonists, which could mitigate pulmonary hypertension. |

| Schwartz et al. (1995) | Found that a sulfonamide derivative inhibited carbonic anhydrase, suggesting potential for use in cardiovascular conditions. |

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared with other thiazine and sulfonamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Thiazole ring | Antimicrobial |

| 4-Chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide | Tetrazole ring | Anticancer |

| N-Cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide | Cyclopentyl group | Cardiovascular effects |

Comparison with Similar Compounds

Thiazinane Derivatives

Compound 35 (4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide)

- Structure: Shares the 1,2-thiazinane-1,1-dioxide core but lacks the benzenesulfonamide and pyrrolidinone substituents.

- Synthesis: Synthesized via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield).

- Key Difference: The absence of the sulfonamide-pyrrolidinone side chain limits direct pharmacological parallels but highlights synthetic versatility for thiazinane modifications .

Compound 40 (5-aryl-1,2-thiazinan-3-one-1,1-dioxide)

- Structure: Contains a thiazinanone ring (with a ketone at position 3) and aryl groups.

- Synthesis : Achieved via NaOMe-mediated cyclization (74% yield) and Suzuki coupling for aryl diversification.

- Comparison: The ketone group in 40 may enhance electrophilic reactivity compared to the pyrrolidinone in the target compound .

Thiazolidinone and Benzothiadiazine Derivatives

4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide ()

- Structure : Five-membered 1,2-thiazolidin-3-one-1,1-dioxide core with pyridinyl and methyl substituents.

- Comparison: Smaller ring size (thiazolidin vs. thiazinane) likely increases ring strain and alters conformational flexibility. The pyridinyl group may enhance solubility or metal-binding capacity, unlike the pyrrolidinone in the target compound .

Pyrrolidinone-Containing Sulfonamides

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()

- Structure: Features a sulfonamide linked to an anilinopyridine group.

- Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride.

- Comparison: The absence of the thiazinane ring and pyrrolidinone limits structural overlap but underscores the prevalence of sulfonamides in medicinal chemistry .

Key Observations :

- Thiazinane derivatives generally require multi-step syntheses with moderate-to-good yields (32–74%).

- The target compound’s synthesis may benefit from methods like LiHMDS-mediated deprotonation or Suzuki coupling, as seen in related compounds .

Pharmacophore Analysis and Potential Bioactivity

- Sulfonamide Group : Common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), suggesting possible targeting of similar pathways .

- Pyrrolidinone Moiety: May improve solubility or serve as a hydrogen-bond acceptor, akin to lactams in β-lactam antibiotics .

- Thiazinane Ring : The six-membered ring could reduce metabolic degradation compared to five-membered analogs, enhancing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.